4-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
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Overview
Description
4-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring is formed by the reaction of an amine with formaldehyde and a phenol derivative.
Introduction of the Butoxy Group: The butoxy group is introduced through an etherification reaction, where a butanol derivative reacts with the benzoxazine intermediate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated derivatives, and various substituted benzoxazine compounds .
Scientific Research Applications
4-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes and receptors involved in diseases such as cancer and inflammation.
Agriculture: It is explored for its herbicidal and pesticidal properties, providing a potential alternative to traditional agrochemicals.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as bromodomain-containing proteins, which play a role in gene expression and are implicated in various diseases.
Receptor Binding: It binds to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound affects various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can be compared with other benzoxazine derivatives:
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: This compound is known for its role in plant defense mechanisms and has different biological activities compared to the butoxy derivative.
N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: This derivative is studied for its potential as a BET bromodomain inhibitor, similar to the butoxy derivative but with different substituents affecting its activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse reactivity make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-butoxy-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-10-24-15-7-4-13(5-8-15)19(23)20-14-6-9-17-16(11-14)21-18(22)12-25-17/h4-9,11H,2-3,10,12H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
RAINNCFORVHIQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
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